molecular formula C35H33N5O3 B14757928 IMD-biphenylC

IMD-biphenylC

Cat. No.: B14757928
M. Wt: 571.7 g/mol
InChI Key: CIUMAEKVVCPSPX-UHFFFAOYSA-N
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Description

IMD-biphenylC is a novel imidazoquinolinone dimer that functions as an NF-κB immunomodulator. This compound effectively inhibits tumor proliferation while inducing minimal systemic inflammation with reduced adjuvant toxicity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IMD-biphenylC involves the formation of an imidazoquinolinone dimer. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the coupling of imidazoquinolinone derivatives under controlled conditions to form the dimer structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. Typically, such compounds are synthesized in specialized laboratories with stringent quality control measures to ensure purity and consistency. The production process may involve multiple steps, including purification and characterization, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: IMD-biphenylC undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the biphenyl structure .

Scientific Research Applications

IMD-biphenylC has a wide range of scientific research applications, including:

Mechanism of Action

IMD-biphenylC exerts its effects primarily through the modulation of the NF-κB signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, this compound reduces the expression of genes involved in inflammation and tumor proliferation. The compound interacts with specific molecular targets within the NF-κB pathway, leading to its immunomodulatory and anti-tumor effects .

Comparison with Similar Compounds

Uniqueness of IMD-biphenylC: this compound stands out due to its dual-action as an NF-κB immunomodulator and its ability to induce minimal systemic inflammation with reduced adjuvant toxicity. This makes it a promising candidate for therapeutic applications where minimizing side effects is crucial .

Properties

Molecular Formula

C35H33N5O3

Molecular Weight

571.7 g/mol

IUPAC Name

N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-2-hydroxy-5-(4-hydroxyphenyl)benzamide

InChI

InChI=1S/C35H33N5O3/c1-2-3-8-31-39-32-33(27-6-4-5-7-29(27)38-34(32)36)40(31)21-23-11-9-22(10-12-23)20-37-35(43)28-19-25(15-18-30(28)42)24-13-16-26(41)17-14-24/h4-7,9-19,41-42H,2-3,8,20-21H2,1H3,(H2,36,38)(H,37,43)

InChI Key

CIUMAEKVVCPSPX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=C(C=CC(=C4)C5=CC=C(C=C5)O)O)C6=CC=CC=C6N=C2N

Origin of Product

United States

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